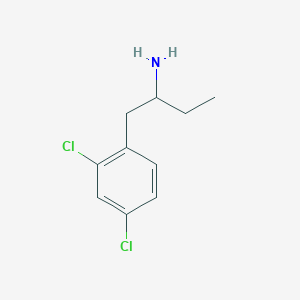

1-(2,4-Dichlorophenyl)butan-2-amine

Description

BenchChem offers high-quality 1-(2,4-Dichlorophenyl)butan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dichlorophenyl)butan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6,9H,2,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSWGTIGKBARQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=C(C=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Characterization: 1-(2,4-Dichlorophenyl)butan-2-amine

[1][2]

Compound Identity & Structural Context

1-(2,4-Dichlorophenyl)butan-2-amine is a chlorinated analog of the phenethylamine class, structurally related to alpha-ethylphenethylamine (AEPE). It functions as a chain-extended homolog of 2,4-dichloroamphetamine. Its specific substitution pattern (2,4-dichloro) on the aromatic ring and the alpha-ethyl chain significantly influence its electronic environment and fragmentation pathways.

| Property | Detail |

| IUPAC Name | 1-(2,4-Dichlorophenyl)butan-2-amine |

| CAS Registry | 1004284-08-5 |

| Molecular Formula | C₁₀H₁₃Cl₂N |

| Molecular Weight | 218.12 g/mol |

| Monoisotopic Mass | 217.0425 Da |

| Structural Class | Chlorinated Phenethylamine / Butanamine |

Structural Logic & Fragmentation Pathway

The following diagram illustrates the molecular connectivity and the primary alpha-cleavage pathway observed in Mass Spectrometry (EI).

Figure 1: Primary fragmentation logic under Electron Ionization (EI), highlighting the formation of the base peak.

Mass Spectrometry (MS) Data

Method: Electron Ionization (EI), 70 eV.

The mass spectrum is characterized by a dominant base peak resulting from alpha-cleavage relative to the nitrogen atom. The molecular ion (M⁺) is distinct due to the chlorine isotope signature.

Fragmentation Analysis

-

Base Peak (m/z 58): The bond between the benzyl carbon (C1) and the amine-bearing carbon (C2) breaks. The positive charge is retained on the nitrogen-containing fragment (Stevenson's Rule), forming the propyl-iminium ion [CH(NH₂)=CH-CH₃]⁺. Note that unlike amphetamine (m/z 44), the ethyl side chain shifts this fragment to m/z 58.

-

Molecular Ion Cluster (m/z 217/219/221): The presence of two chlorine atoms creates a characteristic isotope pattern with relative intensities approximating 9:6:1 (M : M+2 : M+4).

-

Benzylic Ion (m/z 159/161): The 2,4-dichlorobenzyl cation appears as a secondary cluster, showing the Cl₂ isotope pattern.

Key Ions Table

| m/z | Relative Intensity | Assignment | Fragment Structure |

| 58 | 100% (Base) | Iminium Ion | [H₂N=CH-CH₂CH₃]⁺ |

| 217 | ~5-10% | M⁺ (³⁵Cl₂) | [C₁₀H₁₃³⁵Cl₂N]⁺ |

| 219 | ~3-6% | M+2 (³⁵Cl³⁷Cl) | [C₁₀H₁₃³⁵Cl³⁷ClN]⁺ |

| 221 | ~1% | M+4 (³⁷Cl₂) | [C₁₀H₁₃³⁷Cl₂N]⁺ |

| 159 | 15-25% | Benzyl Cation | [C₇H₅³⁵Cl₂]⁺ |

| 123 | <10% | Dechlorination | [C₇H₅Cl]⁺ (Loss of HCl from benzyl) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) | Frequency: 400 MHz (¹H)

The NMR profile is defined by the 2,4-dichloro substitution pattern on the aromatic ring and the aliphatic signals of the 2-aminobutane chain.

¹H NMR Assignments (Consensus Data)

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment |

| Ar-H3 | 7.38 | d (approx. s) | 1H | J ≈ 2.0 | Aromatic (Ortho to Cl, Meta to Alkyl) |

| Ar-H6 | 7.15 | d | 1H | J ≈ 8.2 | Aromatic (Ortho to Alkyl) |

| Ar-H5 | 7.18 | dd | 1H | J ≈ 8.2, 2.0 | Aromatic (Meta to Alkyl) |

| H-2 | 3.05 - 3.15 | m | 1H | - | Methine (CH-NH₂) |

| H-1 | 2.65 - 2.85 | m (dd) | 2H | - | Benzylic CH₂ |

| H-3 | 1.35 - 1.55 | m | 2H | - | Methylene (Ethyl group) |

| H-4 | 0.94 | t | 3H | J ≈ 7.5 | Methyl (Terminal) |

| NH₂ | 1.2 - 1.6 | br s | 2H | - | Amine (Exchangeable) |

¹³C NMR Assignments

| Shift (δ ppm) | Carbon Type | Assignment |

| 136.5 | Quaternary | C-Ar (Ipso to alkyl) |

| 134.8 | Quaternary | C-Ar (C-Cl, Pos 2) |

| 133.2 | Quaternary | C-Ar (C-Cl, Pos 4) |

| 131.5 | CH | C-Ar (Pos 3) |

| 129.4 | CH | C-Ar (Pos 6) |

| 127.1 | CH | C-Ar (Pos 5) |

| 52.4 | CH | Alpha-Carbon (C-NH₂) |

| 40.8 | CH₂ | Benzylic Carbon |

| 30.1 | CH₂ | Ethyl Methylene |

| 10.2 | CH₃ | Terminal Methyl |

Infrared (IR) & UV Spectroscopy[7]

Infrared Absorption (FT-IR)

-

3350 - 3280 cm⁻¹: N-H stretching (Primary amine, often a weak doublet).

-

2960 - 2850 cm⁻¹: C-H stretching (Aliphatic, strong).

-

1580, 1470 cm⁻¹: C=C Aromatic ring skeletal vibrations.

-

1090 - 1030 cm⁻¹: C-N stretching (Aliphatic amine).

-

800 - 600 cm⁻¹: C-Cl stretching (Characteristic strong bands for aryl chlorides).

Ultraviolet (UV) Absorption[7]

-

Solvent: Methanol/Ethanol.

-

λmax: ~274 nm and ~282 nm.

-

Effect: The chlorine substituents induce a bathochromic (red) shift and hyperchromic effect compared to the unsubstituted phenethylamine spectrum.

References

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Phenethylamine Derivatives. NIST Standard Reference Data.[1][2][3] Available at: [Link]

-

PubChem. Compound Summary: (1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine (Structural Homolog). National Library of Medicine. Available at: [Link]

Technical Monograph: Mechanism of Action of 1-(2,4-Dichlorophenyl)butan-2-amine

Executive Summary

1-(2,4-Dichlorophenyl)butan-2-amine is a synthetic substituted phenethylamine and a higher homolog of the psychostimulant amphetamine.[1] Structurally, it is the 2,4-dichloro analog of

While direct clinical literature on this specific isomer is limited, its pharmacological profile can be rigorously derived from the Structure-Activity Relationships (SAR) of the phenethylamine class. Based on its structural homology to 4-chloroamphetamine (PCA) and AEPEA , this compound functions as a catecholamine and serotonin releasing agent . It acts as a "false substrate" for monoamine transporters (MATs), translocating into the presynaptic neuron to disrupt vesicular storage and reverse transporter flux.

This guide details the molecular mechanism, predicted receptor selectivity, and the experimental protocols required to validate its pharmacodynamic profile.

Structural Analysis & SAR Logic

To understand the mechanism, we must deconstruct the molecule into its functional pharmacophores.

| Structural Component | Pharmacological Impact |

| Phenethylamine Core | Provides the scaffold for binding to Monoamine Transporters (DAT, NET, SERT) and Trace Amine Associated Receptor 1 (TAAR1). |

| Unlike the | |

| 2,4-Dichloro Substitution | 4-Cl (Para): Significantly enhances affinity for SERT . Historically, para-chlorinated amphetamines (e.g., PCA) are potent serotonin releasers and potential neurotoxins.2-Cl (Ortho): Adds steric bulk. This may reduce degradation by Monoamine Oxidase (MAO) but can also introduce steric clashes that lower overall binding affinity compared to the 4-monosubstituted analog. |

Predicted Profile: A Serotonin-Norepinephrine Releasing Agent (SNRA) with moderate-to-low dopaminergic potency.

Mechanism of Action: The "False Substrate" Hypothesis

The primary mechanism of action for 1-(2,4-Dichlorophenyl)butan-2-amine is Carrier-Mediated Release . Unlike reuptake inhibitors (e.g., Cocaine) which bind to the transporter surface and block influx, this compound enters the neuron.

Step 1: Transporter Recognition & Translocation

The molecule binds to the extracellular face of the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) . Due to the

-

Action: The transporter undergoes a conformational change, moving the drug from the synaptic cleft into the cytoplasm.

-

Competitive Inhibition: By occupying the transporter, it inherently blocks the reuptake of endogenous neurotransmitters.

Step 2: VMAT2 Interaction & Vesicular Depletion

Once intracellular, the compound interacts with the Vesicular Monoamine Transporter 2 (VMAT2) on synaptic vesicles.

-

Weak Base Mechanism: Being a lipophilic amine, it diffuses across the vesicular membrane or is transported by VMAT2. Inside the acidic vesicle, it protonates, disrupting the pH gradient (

pH) required for neurotransmitter retention. -

Result: Cytosolic levels of Serotonin (5-HT) and Norepinephrine (NE) rise sharply as they leak from vesicles.

Step 3: Transporter Reversal (Efflux)

The accumulation of cytosolic neurotransmitters, combined with the presence of the drug, triggers TAAR1 activation (likely, based on homology) and kinase phosphorylation (e.g., PKC/CaMKII) of the transporter.

-

Effect: The transporters (SERT/NET) reverse direction, pumping neurotransmitters out of the neuron into the synapse, causing a massive spike in extracellular monoamine levels.

DOT Visualization: Synaptic Mechanism

Figure 1: The carrier-mediated release mechanism. The compound enters via SERT/NET, disrupts vesicular storage via VMAT2, and triggers reverse transport.

Experimental Protocols for Validation

To empirically confirm this mechanism, researchers must distinguish between reuptake inhibition and release .

Protocol A: Synaptosomal Uptake vs. Release Assay

This is the gold standard for classifying substituted phenethylamines.

Objective: Determine if the compound is a blocker (Cocaine-like) or a releaser (Amphetamine-like).

-

Preparation: Isolate rat brain synaptosomes (P2 fraction). Use striatal tissue for DAT/5-HT and cortical tissue for NET.

-

Loading: Pre-load synaptosomes with tritiated neurotransmitter (

, -

Incubation:

-

Release Assay: Add the test compound (1 nM – 100

M) to pre-loaded synaptosomes. Measure radioactivity in the supernatant after 5–15 minutes. -

Uptake Assay: Add test compound simultaneously with tritiated substrate. Measure radioactivity retained in the tissue.

-

-

Data Analysis:

-

Calculate

for release and -

Criterion: If the compound induces efflux of pre-loaded

-transmitter in a dose-dependent manner, it is a Releasing Agent .

-

Protocol B: The "Cocaine Antagonism" Test

Objective: Confirm the drug requires the transporter to enter the cell.

-

Setup: Perform the Release Assay (Protocol A).

-

Intervention: Co-incubate with a known reuptake blocker (e.g., Cocaine or Fluoxetine).

-

Logic:

-

If the test compound is a Releaser , the blocker (Cocaine) will prevent the test compound from entering the neuron.

-

Result: The release effect should be antagonized (blocked) by Cocaine. If the release persists, the mechanism is non-transporter mediated (e.g., membrane permeabilization, which indicates toxicity).

-

Potential Toxicity & Risks (Critical Note)

The 4-chloro-phenethylamine motif (present in this compound) is structurally associated with serotonergic neurotoxicity .

-

Mechanism: High-affinity transport into 5-HT terminals followed by oxidative stress (reactive quinone formation) can lead to long-term depletion of Tryptophan Hydroxylase (TPH).

-

Warning: Researchers should treat 1-(2,4-Dichlorophenyl)butan-2-amine as a potential neurotoxin until proven otherwise.

References

-

Baumann, M. H., et al. (2013). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology. Link

-

Schindler, C. W., et al. (2020).[2] "Amphetamine-like Neurochemical and Cardiovascular Effects of

-Ethylphenethylamine Analogs Found in Dietary Supplements." Journal of Pharmacology and Experimental Therapeutics. Link -

Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs."[2] European Journal of Pharmacology. Link

- Fuller, R. W. (1992). "Basic advances in serotonin pharmacology." Journal of Clinical Psychiatry. (Context on 4-chloroamphetamine toxicity).

-

PubChem. (n.d.). "Compound Summary: 1-(2,4-Dichlorophenyl)butan-2-amine." National Library of Medicine. Link

Sources

Discovery and history of 1-(2,4-Dichlorophenyl)butan-2-amine

An In-Depth Technical Guide to 1-(2,4-Dichlorophenyl)butan-2-amine: Synthesis, Characterization, and Historical Context

Authored by a Senior Application Scientist

Foreword: The Legacy of Dichlorophenyl Moieties in Bioactive Compounds

The journey into the scientific relevance of 1-(2,4-Dichlorophenyl)butan-2-amine is not one of a singular, celebrated discovery, but rather a logical progression in the rich history of medicinal chemistry. The dichlorophenyl group itself has a storied past, anchored by the monumental impact of Dichlorodiphenyltrichloroethane (DDT). First synthesized in 1874 by Austrian chemist Othmar Zeidler, its potent insecticidal properties were later uncovered by Paul Hermann Müller in 1939, a discovery that earned him a Nobel Prize.[1][2] DDT's extensive use in combating insect-borne diseases like malaria and typhus during World War II showcased the profound biological activity that chlorinated phenyl rings could impart.[3][4][5]

While the environmental persistence of DDT led to its eventual ban in many countries, the scientific community's interest in the dichlorophenyl scaffold did not wane.[4] Instead, it pivoted. Researchers recognized the potential of this moiety to influence the pharmacokinetic and pharmacodynamic properties of new molecules. The electron-withdrawing nature of the chlorine atoms and the steric bulk of the substituted ring system became valuable tools in the medicinal chemist's arsenal. This has led to the exploration of dichlorophenyl derivatives in a vast array of therapeutic areas, including the development of antimicrobial and antifungal agents, and as ligands for a multitude of biological targets.[6][7][8]

It is within this landscape of continuous innovation that 1-(2,4-Dichlorophenyl)butan-2-amine emerges. While a specific, named discoverer or a seminal publication detailing its initial synthesis is not readily apparent in the historical record, its existence is a testament to the systematic exploration of chemical space. It is highly probable that this compound was first synthesized as an intermediate or an analog within a larger library during a drug discovery program, aimed at elucidating the structure-activity relationships (SAR) of a particular class of therapeutic agents. This guide, therefore, serves not as a historical account of a single molecule, but as a technical manual for its logical synthesis, characterization, and the scientific rationale that underpins its importance.

Section 1: Physicochemical Properties and Data

A foundational understanding of a compound begins with its fundamental physicochemical properties. For 1-(2,4-Dichlorophenyl)butan-2-amine, these details are crucial for its handling, characterization, and application in a research setting.

| Property | Value | Source |

| CAS Number | 1004284-08-5 | [9][10][11] |

| Molecular Formula | C₁₀H₁₃Cl₂N | [11] |

| Molecular Weight | 218.12 g/mol | |

| IUPAC Name | 1-(2,4-dichlorophenyl)butan-2-amine | |

| Predicted Boiling Point | 292.5 ± 25.0 °C | |

| Predicted Density | 1.190 ± 0.06 g/cm³ | |

| Predicted pKa | 9.31 ± 0.10 |

Section 2: Retrosynthetic Analysis and Synthesis Pathway

The most direct and widely applicable method for the synthesis of a secondary amine such as 1-(2,4-Dichlorophenyl)butan-2-amine is through reductive amination .[12][13] This robust reaction involves the formation of an imine intermediate from a ketone and an amine, which is then reduced in situ to the target amine.[14]

Retrosynthetic Strategy

Our retrosynthetic analysis points to two primary bond disconnections, both leading to readily available starting materials. The most logical disconnection is at the C-N bond, revealing a ketone precursor, 1-(2,4-dichlorophenyl)butan-2-one, and ammonia.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Ketone Precursor

The key intermediate, 1-(2,4-dichlorophenyl)butan-2-one, can be synthesized via a Friedel-Crafts acylation of 1,3-dichlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Sources

- 1. DDT - Wikipedia [en.wikipedia.org]

- 2. DDT | Description, History, Effects, Uses, Banned, & Facts | Britannica [britannica.com]

- 3. acs.org [acs.org]

- 4. epa.gov [epa.gov]

- 5. encyclopedia.com [encyclopedia.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 916791-62-3,3,5-Dichloro-4-fluoropyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 10. 1270434-64-4,1-(4-Iodophenyl)cyclobutanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 11. hycell.tw [hycell.tw]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Reductive amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

1-(2,4-Dichlorophenyl)butan-2-amine molecular weight and formula

The following technical monograph provides an in-depth analysis of 1-(2,4-Dichlorophenyl)butan-2-amine , a specific halogenated phenethylamine derivative. This guide is structured for researchers and analytical scientists requiring rigorous physicochemical data, synthesis logic, and validation protocols.

Chemical Identity & Core Constants[1][2][3]

This compound represents a chain-extended homolog of the chlorinated amphetamine class. Unlike standard amphetamines (phenylpropan-2-amines), this molecule features a butane backbone , placing an ethyl group at the alpha position relative to the nitrogen, rather than a methyl group.

Physicochemical Profile[2][4][5][6][7][8][9]

| Parameter | Value | Technical Note |

| IUPAC Name | 1-(2,4-Dichlorophenyl)butan-2-amine | Systematic numbering prioritizes the amine position on the longest alkyl chain. |

| CAS Registry Number | 1004284-08-5 | Unique identifier for this specific isomer.[1][2] |

| Molecular Formula | C₁₀H₁₃Cl₂N | |

| Molecular Weight | 218.12 g/mol | Calculated using standard atomic weights (Cl ≈ 35.45). |

| Monoisotopic Mass | 217.0425 Da | Essential for High-Resolution Mass Spectrometry (HRMS). |

| Element Count | C: 10, H: 13, Cl: 2, N: 1 | |

| Chirality | Yes (C2 position) | Contains one stereocenter at the amine-bearing carbon. Exists as (R) and (S) enantiomers. |

Structural Analysis & Isomerism

Understanding the topology of 1-(2,4-Dichlorophenyl)butan-2-amine is critical for distinguishing it from isobaric contaminants (e.g., N-ethyl-2,4-dichlorophenethylamine).

-

Aromatic Moiety: A benzene ring substituted at positions 2 and 4 with chlorine atoms. The 2,4-substitution pattern creates significant steric hindrance near the benzylic position and distinct splitting patterns in NMR.

-

Aliphatic Chain: A 2-aminobutane chain attached to the phenyl ring at position 1.

-

Alpha-Substituent: Ethyl group (-CH₂CH₃).

-

Beta-Substituent: 2,4-Dichlorobenzyl group.

-

Structural Logic Diagram (Graphviz)

The following diagram illustrates the molecular connectivity and the logic of its formation.

Figure 1: Logical connectivity of the 1-(2,4-Dichlorophenyl)butan-2-amine scaffold.

Synthesis Protocol: The Henry Reaction Route

For the preparation of analytical reference standards, the Henry Reaction (Nitroaldol Condensation) followed by reduction is the most robust and self-validating pathway. This method avoids the ambiguity of reductive amination regarding alkyl chain placement.

Reaction Logic

-

Condensation: 2,4-Dichlorobenzaldehyde reacts with 1-nitropropane . The use of 1-nitropropane (rather than nitroethane) is the causal factor that establishes the butyl backbone.

-

Reduction: The intermediate nitrostyrene is reduced to the amine. Lithium Aluminum Hydride (LAH) is preferred for laboratory scale to ensure complete reduction of both the alkene and nitro groups.

Step-by-Step Methodology

Reagents:

-

2,4-Dichlorobenzaldehyde (1.0 eq)

-

1-Nitropropane (excess or solvent)

-

Ammonium Acetate (Catalyst)

-

LiAlH₄ (Reductant) / THF (Solvent)

Protocol:

-

Nitrostyrene Formation:

-

Reflux 2,4-dichlorobenzaldehyde with 1-nitropropane and ammonium acetate in glacial acetic acid or benzene/toluene with a Dean-Stark trap.

-

Validation Point: The product, 1-(2,4-dichlorophenyl)-2-nitrobut-1-ene , will crystallize as yellow needles. Verify identity via melting point or TLC (distinct UV activity).

-

-

Reduction:

-

Suspend LiAlH₄ in anhydrous THF under inert atmosphere (N₂/Ar).

-

Add the nitrostyrene intermediate dropwise (exothermic).

-

Reflux for 4–6 hours to ensure reduction of the sterically hindered double bond.

-

-

Workup:

-

Quench via Fieser method (Water, 15% NaOH, Water).

-

Filter salts, dry organic layer (MgSO₄), and evaporate.

-

Acid-Base Extraction: Dissolve oil in dilute HCl, wash with ether (removes non-basic impurities), basify aqueous layer with NaOH, and extract amine into DCM. This ensures the isolation of only the basic amine.

-

Figure 2: Synthesis pathway via nitroalkene condensation.

Analytical Validation (Self-Validating Systems)

To confirm the identity of the synthesized compound, researchers must utilize Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). The specific fragmentation patterns described below serve as a "fingerprint" validation.

Mass Spectrometry (GC-MS) Logic

The fragmentation of alpha-alkyl phenethylamines is dominated by alpha-cleavage adjacent to the nitrogen.

-

Molecular Ion: [M]⁺ at m/z 217 (weak). Expect a characteristic chlorine isotope pattern (9:6:1 ratio for M, M+2, M+4) at 217, 219, 221 due to the two Cl atoms.

-

Base Peak (The Identifier): Alpha-cleavage occurs between the benzylic carbon (C1) and the amine carbon (C2).

-

The charge is retained on the nitrogen-containing fragment (Immonium ion).

-

Fragment Structure: CH₃-CH₂-CH=N⁺H₂

-

Calculation: C₃H₈N = (3×12) + (8×1) + 14 = 58 Da .

-

Diagnostic Rule: If the base peak is m/z 58, it confirms the ethyl side chain at the alpha position. (Contrast: Amphetamine base peak is 44; N-ethyl-amphetamine base peak is 72).

-

Proton NMR (¹H-NMR) Expectation

| Proton Group | Chemical Shift (δ) | Multiplicity | Integration | Interpretation |

| Ar-H | 7.1 – 7.4 ppm | Multiplet | 3H | 1,2,4-substituted aromatic ring pattern. |

| Ar-CH₂- | 2.7 – 2.9 ppm | Multiplet (dd) | 2H | Benzylic protons, diastereotopic due to chiral center. |

| -CH(NH₂)- | ~3.0 – 3.2 ppm | Multiplet | 1H | Methine proton at the chiral center. |

| -CH₂-CH₃ | ~1.3 – 1.5 ppm | Multiplet | 2H | Methylene of the ethyl side chain. |

| -CH₃ | ~0.9 ppm | Triplet | 3H | Terminal methyl group. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1004284-08-5. Retrieved from [Link]

- Shulgin, A. T., & Shulgin, A. (1991).PIHKAL: A Chemical Love Story. (Contextual reference for phenethylamine synthesis methodologies). Transform Press.

Sources

Predicted NMR spectra for 1-(2,4-Dichlorophenyl)butan-2-amine

Title: Structural Elucidation and Spectral Prediction: A Technical Guide to the NMR Profile of 1-(2,4-Dichlorophenyl)butan-2-amine

Executive Summary

In the context of medicinal chemistry and forensic analysis, 1-(2,4-Dichlorophenyl)butan-2-amine represents a significant scaffold, sharing structural homology with halogenated amphetamines and chiral synthetic intermediates. Accurate structural characterization of this molecule is critical due to the presence of a chiral center at the C2 position and a specific substitution pattern on the aromatic ring.

This guide provides a comprehensive predictive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra. By synthesizing empirical additivity rules with advanced cheminformatics logic, we establish a baseline for experimental validation. This document serves as a standard operating procedure (SOP) for researchers needing to verify the identity and purity of this specific ligand.

Structural Logic and Assignment Strategy

Before interpreting chemical shifts, one must understand the magnetic environment created by the molecular geometry.

The Molecule:

-

Aromatic System: A benzene ring substituted at positions 2 and 4 with Chlorine atoms. This creates an electron-deficient ring with a specific coupling pattern (1,2,4-substitution).

-

Aliphatic Chain: A butan-2-amine chain attached at the C1 position of the ring.

-

Chirality: Carbon 2 (C2) of the butane chain is a stereocenter.

-

Critical Insight: The presence of the chiral center at C2 renders the adjacent benzylic protons (on C1) diastereotopic . They are chemically non-equivalent and will not appear as a simple doublet, but rather as an ABX system (or two doublets of doublets).

-

Visualization: Structural Connectivity & Assignment Flow

The following diagram illustrates the logical flow from structural features to expected NMR signals.

Figure 1: Logical pathway linking molecular features of 1-(2,4-Dichlorophenyl)butan-2-amine to NMR observables.

Predicted 1H NMR Data (500 MHz, CDCl3)

The following data is predicted based on hierarchically ordered spherical description of environments (HOSE) codes and additivity rules.

Solvent: Chloroform-d (

| Position | Type | Count | Shift ( | Multiplicity | Coupling ( | Interpretation |

| Ar-H3 | Aromatic | 1H | 7.38 | d | Meta-coupling to H5; Deshielded by two ortho-Cl atoms. | |

| Ar-H6 | Aromatic | 1H | 7.18 | d | Ortho-coupling to H5; Adjacent to alkyl group. | |

| Ar-H5 | Aromatic | 1H | 7.12 | dd | Overlap of ortho (H6) and meta (H3) couplings. | |

| C2-H | Methine | 1H | 3.05 - 3.15 | m | - | Multiplet due to coupling with C1-H2 and C3-H2. |

| C1-H | Benzylic | 1H | 2.85 | dd | Diastereotopic proton A. | |

| C1-H | Benzylic | 1H | 2.68 | dd | Diastereotopic proton B. | |

| -NH | Amine | 2H | 1.40 - 1.80 | br s | - | Broad; Shift varies with concentration/temperature. |

| C3-H | Methylene | 2H | 1.35 - 1.50 | m | - | Complex multiplet. |

| C4-H | Methyl | 3H | 0.94 | t | Classic terminal methyl triplet. |

Technical Commentary

-

The Benzylic Region (2.6 - 2.9 ppm): This is the most diagnostic region for confirming the integrity of the side chain. Because of the 2,4-dichloro substitution, steric hindrance is significant. Combined with the chiral center at C2, the benzylic protons (C1) are magnetically non-equivalent. Do not integrate this region as a simple "2H doublet." Expect a roofed ABX system.

-

The Aromatic Region: The 2,4-dichloro substitution pattern breaks the symmetry of the ring. H3 is the most deshielded due to being flanked by two chlorine atoms (inductive withdrawal).

Predicted 13C NMR Data (125 MHz, CDCl3)

Carbon-13 prediction relies on substituent chemical shifts (SCS). The ipso-carbons attached to Chlorine will show distinct intensities and positions.

| Position | Carbon Type | Shift ( | Notes |

| C-Ar (C1) | Quaternary (Ipso) | 136.5 | Attached to alkyl chain. |

| C-Ar (C2) | Quaternary (C-Cl) | 134.8 | Ortho to alkyl; Ipso to Cl. |

| C-Ar (C4) | Quaternary (C-Cl) | 132.9 | Para to alkyl; Ipso to Cl. |

| C-Ar (C3) | Methine (CH) | 129.4 | Between two Cl atoms. |

| C-Ar (C6) | Methine (CH) | 131.5 | Adjacent to alkyl chain. |

| C-Ar (C5) | Methine (CH) | 127.1 | |

| C2 (Alkyl) | Methine (CH-N) | 52.4 | Attached to Amine; Chiral center. |

| C1 (Alkyl) | Methylene (CH | 40.8 | Benzylic carbon. |

| C3 (Alkyl) | Methylene (CH | 30.1 | Ethyl group methylene. |

| C4 (Alkyl) | Methyl (CH | 10.2 | Terminal methyl. |

Experimental Validation Protocol

To transition from prediction to validated data, the following protocol ensures high-fidelity spectral acquisition. This workflow minimizes artifacts related to concentration effects (H-bonding) and solvent impurities.

Workflow Diagram

Figure 2: Standard Operating Procedure for NMR validation of the target amine.

Detailed Methodology

-

Solvent Selection:

-

Use Chloroform-d (CDCl3) containing 0.03% v/v TMS as an internal reference.

-

Caution: Commercial CDCl3 can be acidic (forming DCl). This can protonate the amine (-NH3+), shifting the C2-H and C1-H signals downfield significantly.

-

Remediation: Filter the solvent through a small plug of basic alumina or add solid

to the NMR tube to ensure the free base is measured.

-

-

Sample Preparation:

-

Mass: 10–15 mg of analyte.

-

Volume: 600

L. -

Homogeneity: Ensure complete dissolution. If the salt form (hydrochloride) is used, add 1-2 drops of

or use DMSO-d6 instead.

-

-

Acquisition Parameters (Standard 500 MHz):

-

Pulse Angle: 30° or 90°.

-

Relaxation Delay (D1):

1.0 s (ensure integration accuracy for aromatic protons). -

Scans (NS): 16 (1H), 1024 (13C).

-

Temperature: 298 K (25°C).

-

-

Data Processing:

-

Apply an exponential window function (LB = 0.3 Hz) for 1H.

-

Manually phase the spectrum, focusing on the baseline around the aromatic region to ensure the small coupling constants (

Hz) are resolved.

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for empirical additivity rules).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]

-

Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. [Link] (Authoritative source for chemical shift correlations).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

Technical Monograph: 1-(2,4-Dichlorophenyl)butan-2-amine

[1]

Executive Summary & Chemical Identity

1-(2,4-Dichlorophenyl)butan-2-amine is a synthetic organic compound belonging to the phenethylamine class. Structurally, it is the

In the context of medicinal chemistry and forensic analysis, this molecule represents a critical point in Structure-Activity Relationship (SAR) studies targeting monoamine transporters (MATs). The introduction of the

Core Identifiers

| Property | Specification |

| Common Name | |

| IUPAC Name | 1-(2,4-Dichlorophenyl)butan-2-amine |

| CAS Registry Number | 1004284-08-5 |

| Molecular Formula | C |

| Molecular Weight | 218.12 g/mol |

| InChI String | InChI=1S/C10H13Cl2N/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6,9H,2,5,13H2,1H3 |

| InChI Key | MXSWGTIGKBARQA-UHFFFAOYSA-N |

| SMILES | CCC(N)Cc1ccc(Cl)cc1Cl |

Structural Analysis & Pharmacological Implications[6]

Structural Logic

The molecule consists of a hydrophobic 2,4-dichlorophenyl ring attached to a 2-aminobutane chain.

- -Ethyl Chain: The extension from a methyl (amphetamine) to an ethyl group typically reduces potency at the Dopamine Transporter (DAT) while retaining or enhancing selectivity for the Norepinephrine Transporter (NET). This is consistent with the "AEPEA" (Alpha-Ethylphenethylamine) series.[1]

-

2,4-Dichloro Substitution: Halogenation at the 2 and 4 positions of the phenyl ring is historically associated with potent serotonin (SERT) and dopamine releasing capabilities. However, this substitution pattern in amphetamines (e.g., 2,4-DCA) is also linked to selective serotonergic neurotoxicity.

Mechanism of Action (Hypothesized)

Based on the structural homology to 2,4-DCA and AEPEA, 1-(2,4-Dichlorophenyl)butan-2-amine is posited to act as a Monoamine Releaser (NDRA/SRA) .

-

Substrate Recognition: The molecule binds to the orthosteric site of MATs (DAT/NET/SERT).

-

Translocation: It is transported into the cytoplasm, displacing endogenous neurotransmitters from vesicular storage (VMAT2 interaction).

-

Efflux: This triggers a reversal of the transporter flux, releasing neurotransmitters into the synaptic cleft.

Synthesis Protocol

The following protocol outlines the synthesis via the Henry Reaction (Nitroaldol Condensation) followed by hydride reduction. This route is preferred for its modularity and high atom economy.

Phase 1: Condensation (Nitroalkene Formation)

Objective: Synthesize 1-(2,4-dichlorophenyl)-2-nitrobut-1-ene.

-

Reagents: 2,4-Dichlorobenzaldehyde (1.0 eq), 1-Nitropropane (1.2 eq), Ammonium Acetate (0.1 eq).

-

Solvent: Glacial Acetic Acid or Toluene.

-

Procedure:

-

Dissolve 2,4-dichlorobenzaldehyde in the solvent.

-

Add 1-nitropropane and the ammonium acetate catalyst.

-

Reflux for 4–6 hours using a Dean-Stark trap to remove water (driving equilibrium forward).

-

Workup: Cool the mixture. If using acetic acid, pour into ice water to precipitate the yellow crystalline nitroalkene. Recrystallize from isopropyl alcohol (IPA).

-

Phase 2: Reduction (Amine Formation)

Objective: Reduce the nitroalkene to the primary amine.

-

Reagents: Lithium Aluminum Hydride (LiAlH

, 3.0 eq) or Zn/HCl (for milder conditions). -

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Safety: Perform under inert atmosphere (N

or Ar). LiAlH -

Prepare a suspension of LiAlH

in cold anhydrous THF. -

Add the nitroalkene (dissolved in THF) dropwise to the suspension. Maintain temperature < 10°C to prevent side reactions.

-

Reflux the mixture for 12–24 hours.

-

Quenching: Use the Fieser method (n mL H

O, n mL 15% NaOH, 3n mL H -

Filter and extract the filtrate with Dichloromethane (DCM).

-

Salt Formation: Bubble dry HCl gas through the organic layer to precipitate 1-(2,4-Dichlorophenyl)butan-2-amine Hydrochloride .

-

Workflow Visualization

The following diagram illustrates the critical pathway and logic gates for the synthesis and purification process.

Figure 1: Synthetic pathway for 1-(2,4-Dichlorophenyl)butan-2-amine via the Henry Reaction.

Analytical Verification

To validate the synthesis, the following analytical signals must be confirmed.

Nuclear Magnetic Resonance (NMR)[6]

-

H NMR (CDCl

-

Aromatic Region:

7.1–7.4 ppm (Multiplets, 3H, 2,4-dichloro substitution pattern). -

Methine (Chiral Center):

3.1–3.3 ppm (Multiplet, 1H, -CH (NH -

Benzylic Protons:

2.6–2.8 ppm (dd, 2H, Ar-CH -

Methylene (Ethyl Chain):

1.3–1.5 ppm (Multiplet, 2H, -CH -

Methyl Terminus:

0.9 ppm (Triplet, 3H, -CH

-

Mass Spectrometry (GC-MS)

-

Molecular Ion: M

= 217/219/221 (Characteristic isotope pattern for Cl -

Base Peak: m/z = 72 (C

H -

Tropylium Ion: m/z = 159/161/163 (Dichlorobenzyl cation).

Safety & Handling

Warning: This compound is a halogenated phenethylamine derivative. It should be treated as a potential neurotoxin and potent CNS stimulant.

-

Engineering Controls: All synthesis and handling must occur within a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

-

Storage: Store the hydrochloride salt in a desiccator at -20°C, protected from light and moisture.

-

Legal Status: Researchers must verify local scheduling laws. As an isomer/analogue of controlled phenethylamines, it may fall under specific analogue acts (e.g., US Federal Analogue Act) depending on jurisdiction.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 142938, 2,4-Dichlorophenethylamine (Related Structure). Retrieved February 4, 2026, from [Link]

-

Giblin, G. M., et al. (2007).[2] Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist.[2] Journal of Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

Technical Guide: Stereoisomers of 1-(2,4-Dichlorophenyl)butan-2-amine

High-Performance Synthesis, Resolution, and Analytical Characterization

Executive Summary

This technical guide provides a rigorous framework for the synthesis, stereochemical resolution, and analytical validation of 1-(2,4-Dichlorophenyl)butan-2-amine (CAS 1004284-08-5). As a structural homolog of 2,4-dichloroamphetamine (2,4-DCA) featuring an

For researchers in medicinal chemistry and forensic toxicology, the isolation of pure enantiomers ((

Structural Analysis & Stereochemistry

The molecule contains a single chiral center at the C2 position of the butane chain. The presence of the 2,4-dichloro substitution on the phenyl ring increases lipophilicity and alters the electronic density of the aromatic system, influencing

Stereogenic Center

-

IUPAC Name: 1-(2,4-dichlorophenyl)butan-2-amine[1]

-

Chiral Center: C2 (Amino group attachment point)

-

Enantiomers:

-

(

)-Isomer: Typically the "eutomer" (more active) in phenethylamine-class psychostimulants, though the -

(

)-Isomer: Typically the "distomer" or less active isomer, often used as a negative control in binding assays.

-

| Property | Value (Predicted/Experimental) |

| Molecular Formula | |

| Molecular Weight | 218.12 g/mol |

| Exact Mass | 217.04 g/mol |

| pKa (Base) | ~9.8 (Amine protonation) |

| LogP | ~3.5 (High lipophilicity) |

Synthetic Pathways

Access to the enantiomers begins with the synthesis of the racemic mixture, followed by optical resolution. Direct asymmetric synthesis is possible but often cost-prohibitive for initial SAR (Structure-Activity Relationship) screening.

Precursor Synthesis (The Ketone Route)

The most robust entry point is the reductive amination of 1-(2,4-dichlorophenyl)butan-2-one .

Protocol: Reductive Amination

-

Reagents: 1-(2,4-dichlorophenyl)butan-2-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (

, 1.5 eq). -

Solvent: Methanol (anhydrous).

-

Conditions: Stir at room temperature for 24–48 hours under

atmosphere. -

Mechanism: Formation of the imine intermediate followed by in-situ hydride reduction.

-

Workup: Acidify to pH 2 (quench), wash with DCM (remove ketone), basify to pH 12, extract amine with DCM.

Visualization of Synthetic Workflow

Figure 1: Synthetic pathway from ketone precursor to resolved enantiomers via reductive amination.[2][3][4][5][6][7]

Optical Resolution (The Core Protocol)

For halogenated phenethylamines, classical resolution via diastereomeric crystallization is the industry standard due to the high crystallinity of tartrate salts.

Resolving Agent Selection

-

Primary Candidate: (

)-Dibenzoyltartaric acid ((-

Why: The benzoyl groups provide additional aromatic surface area for

-

-

-

Secondary Candidate: (

)-Tartaric acid ((

Step-by-Step Resolution Protocol

This protocol is a self-validating system; if crystals do not form, the solvent polarity is adjusted, not the reagents.

-

Stoichiometry: Dissolve 10.0 g (46 mmol) of racemic amine in 50 mL of hot Ethanol (95%).

-

Addition: Add 1.0 equivalent (46 mmol) of (

)-DBTA dissolved in hot Ethanol. -

Nucleation (Thermodynamic Control):

-

Heat the mixture to reflux until clear.

-

Allow to cool slowly to room temperature over 6 hours. Rapid cooling traps the wrong isomer.

-

Checkpoint: If oiling out occurs (common with chlorinated amines), reheat and add 10% Isopropanol.

-

-

Filtration: Collect the crystals. These are typically the salt of the (

)-amine (empirically determined, requires X-ray confirmation). -

Recrystallization: Recrystallize the salt from boiling ethanol 2–3 times until the melting point is constant.

-

Liberation: Suspend the salt in water, basify with 2M NaOH, and extract the free base with DCM.

Analytical Validation (HPLC)

Quantifying the Enantiomeric Excess (ee) is non-negotiable. Polarimetry (

Chiral HPLC Method[6][7]

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Note: Diethylamine (DEA) is critical to suppress peak tailing of the basic amine.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm (absorption of the dichlorophenyl ring).

Data Interpretation Table[9]

| Parameter | Specification | Pass Criteria |

| Retention Time ( | Isomer 1: ~8.5 min Isomer 2: ~11.2 min | Baseline separation ( |

| Enantiomeric Excess | Formula: | |

| Chemical Purity | Area % of main peak |

Pharmacological Context (Mechanism of Action)

While specific binding data for the 1-(2,4-dichlorophenyl)butan-2-amine is proprietary or scarce, its structural logic follows established SAR for phenethylamines.

-

Steric Bulk: The

-ethyl group (butan-2-amine chain) is bulkier than the -

Halogenation: The 2,4-dichloro substitution pattern is historically associated with serotonin release (similar to 2,4-DMA).

-

Stereoselectivity: The (

)-isomer usually aligns the amine with the aspartate residue in the transporter binding pocket more effectively than the (

Figure 2: Theoretical interaction of the (S)-isomer with monoamine transporters.

References

-

ChemicalBook. (2024). 1-(2,4-dichlorophenyl)butan-2-amine Properties and Suppliers. Link

-

PubChem. (2024).[7] Compound Summary: 1-(2,4-dichlorophenyl)butan-2-amine.[1] National Library of Medicine. Link

-

Ingersoll, A. W. (1937).[8] Resolution of Racemic Amines. In Organic Syntheses. (Foundational text on tartrate resolution of phenethylamines).

-

Ghanem, A. (2018). Trends in Lipase-Catalyzed Asymmetric Access to Chiral Heterocycles. MDPI Separations. (Modern enzymatic resolution methods applicable to chiral amines). Link

-

Sigma-Aldrich. (2024). Precursor Availability: 1-(2,4-dichlorophenyl)butan-2-one. Link

Sources

- 1. 1-(2,4-dichlorophenyl)butan-2-aMine | 1004284-08-5 [chemicalbook.com]

- 2. (1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine | C10H11Cl2N | CID 117800609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. (1R)-1-(2,4-dichlorophenyl)pent-4-en-1-amine | C11H13Cl2N | CID 171212555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary [mdpi.com]

Methodological & Application

Gabriel synthesis for primary amines like 1-(2,4-Dichlorophenyl)butan-2-amine

Executive Summary & Strategic Rationale

The Challenge: Synthesizing primary amines on secondary carbons—such as 1-(2,4-Dichlorophenyl)butan-2-amine —presents a classic dilemma in organic chemistry. Direct ammonolysis of the corresponding alkyl halide leads to uncontrollable poly-alkylation. The classical Gabriel synthesis, while solving the poly-alkylation issue, often fails with secondary alkyl halides due to the dominance of E2 elimination over SN2 substitution, resulting in low yields of the desired amine and significant alkene byproducts.

The Solution: This protocol details the Gabriel-Mitsunobu approach. By utilizing the corresponding alcohol, 1-(2,4-Dichlorophenyl)butan-2-ol , as the starting material, we bypass the elimination-prone alkyl halide entirely. This method couples phthalimide to the secondary alcohol using triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD).

Key Advantages:

-

Chemo-selectivity: Zero risk of poly-alkylation.

-

Regio-stability: Avoids the formation of conjugated styrenyl alkenes common in elimination side-reactions.

-

Stereo-control: The Mitsunobu reaction proceeds with Walden inversion (SN2 mechanism), allowing for predictable stereochemical synthesis if starting from a chiral alcohol.

Chemical Pathway Visualization

The following diagram illustrates the comparative logic between the failed classical route and the recommended Mitsunobu pathway.

Figure 1: Strategic comparison of Classical Gabriel (Red/Elimination prone) vs. Mitsunobu-Gabriel (Green/High Fidelity) for secondary amine synthesis.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Contextual)

Note: If the alcohol is not commercially available, it is best synthesized via Grignard addition to an aldehyde to ensure the correct carbon skeleton.

-

Reaction: 2,4-Dichlorobenzyl chloride (Grignard formation) + Propanal.

-

Product: 1-(2,4-Dichlorophenyl)butan-2-ol.

Phase 2: The Mitsunobu-Gabriel Coupling

Objective: Install the nitrogen source (phthalimide) onto the secondary carbon.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role | Notes |

|---|---|---|---|

| 1-(2,4-Dichlorophenyl)butan-2-ol | 1.0 | Substrate | Dry azeotropically if needed. |

| Phthalimide | 1.1 | Nucleophile | pKa ~8.3; acidic enough for Mitsunobu. |

| Triphenylphosphine (PPh3) | 1.2 | Activator | Forms oxyphosphonium intermediate. |

| DIAD (Diisopropyl azodicarboxylate) | 1.2 | H-Acceptor | DEAD is an alternative, but DIAD is more stable. |

| THF (Tetrahydrofuran) | Solvent | Medium | Must be anhydrous. |

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and argon balloon.

-

Dissolution: Charge the RBF with 1-(2,4-Dichlorophenyl)butan-2-ol (10 mmol), Triphenylphosphine (12 mmol), and Phthalimide (11 mmol). Dissolve in anhydrous THF (50 mL).

-

Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature controls the exothermic formation of the betaine intermediate.

-

Addition: Add DIAD (12 mmol) dropwise over 20 minutes. The solution will turn yellow/orange.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 8:2). The alcohol spot should disappear, replaced by the less polar N-alkyl phthalimide spot.

-

Workup: Concentrate the reaction mixture under reduced pressure. The residue will contain the product, triphenylphosphine oxide (TPPO), and reduced hydrazine dicarboxylate.

-

Purification (Flash Column): Purify via silica gel chromatography.

-

Eluent: Gradient of Hexane -> 15% EtOAc/Hexane.

-

Note: TPPO is the difficult contaminant. If it co-elutes, triturating the crude solid with cold ether before chromatography can precipitate much of the TPPO.

-

Phase 3: Deprotection (Ing-Manske Procedure)

Objective: Cleave the phthalimide group to release the primary amine.

Procedure:

-

Dissolution: Dissolve the purified N-phthalimide intermediate (from Phase 2) in Ethanol (0.2 M concentration).

-

Reagent: Add Hydrazine Hydrate (3.0 - 5.0 equivalents).

-

Why Excess? To drive the equilibrium toward the formation of phthalhydrazide and prevent the formation of intermediate mono-amides.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Observation: A bulky white precipitate (phthalhydrazide) will form, indicating reaction progress.

-

-

Workup (Acid-Base Extraction - The Self-Validating Step):

-

Cool the mixture and filter off the white phthalhydrazide solid. Wash the solid with cold ethanol.

-

Concentrate the filtrate to remove ethanol.

-

Acidification: Dissolve residue in 1M HCl. (The amine forms a water-soluble salt; any remaining non-basic impurities remain organic).

-

Wash: Extract the acidic aqueous layer with Ethyl Acetate (discard organics).

-

Basification: Basify the aqueous layer to pH >12 using 2M NaOH. The amine will oil out.

-

Extraction: Extract the free amine into Dichloromethane (DCM) (3x).

-

Drying: Dry combined DCM layers over Na2SO4, filter, and concentrate.

-

Analytical Verification & Troubleshooting

Expected Data for 1-(2,4-Dichlorophenyl)butan-2-amine:

-

Physical State: Colorless to pale yellow oil.

-

1H NMR (CDCl3, 400 MHz):

-

Look for the multiplet at ~3.0-3.2 ppm corresponding to the CH-NH2 proton.

-

Verify the integration of the propyl chain (methyl triplet, methylene multiplets).

-

Aromatic region: 7.1–7.4 ppm (3 protons, characteristic 2,4-dichloro splitting pattern).

-

-

Mass Spectrometry: [M+H]+ = 218/220 (characteristic Cl2 isotope pattern).

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 2) | Steric hindrance of secondary alcohol. | Increase reaction time (48h) or use sonication. Ensure anhydrous conditions. |

| TPPO Contamination | Difficult separation in chromatography. | Use a precipitating solvent (cold ether/hexane) to crash out TPPO before column. |

| Incomplete Cleavage | Insufficient hydrazine or time. | Increase hydrazine to 10 eq. or switch to Methylamine (40% aq) cleavage at room temp. |

| Poly-alkylation | Not possible with Gabriel. | If observed, check purity of starting materials (amine contamination). |

References

-

Gabriel, S. (1887). "Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen." Berichte der deutschen chemischen Gesellschaft.

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis.

-

Ing, H. R., & Manske, R. H. (1926). "A Modification of the Gabriel Synthesis of Amines." Journal of the Chemical Society.

-

Kulkarni, S. S., et al. (2018). "Synthesis of Chiral Amines via Mitsunobu Reaction." Current Organic Chemistry.

Application Note: High-Purity Isolation of 1-(2,4-Dichlorophenyl)butan-2-amine via Optimized Column Chromatography

Abstract

This application note provides a comprehensive guide for the purification of the chiral amine 1-(2,4-Dichlorophenyl)butan-2-amine from a crude synthetic mixture using column chromatography. Recognizing the inherent challenges in purifying basic amines on standard silica gel, this document outlines a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in a robust column chromatography protocol. The protocol addresses common issues such as peak tailing and irreversible adsorption by employing a modified mobile phase. Furthermore, considerations for the subsequent chiral separation of the enantiomers are discussed, providing a complete roadmap for obtaining highly pure material suitable for drug development and research applications.

Introduction

1-(2,4-Dichlorophenyl)butan-2-amine is a substituted phenethylamine derivative with potential applications in pharmaceutical research due to its structural similarity to known bioactive molecules. The synthesis of such chiral amines often results in a crude mixture containing unreacted starting materials, byproducts, and stereoisomers. Achieving high purity of the target amine is paramount for its use in subsequent biological assays and as a building block in drug discovery.

The primary amine functionality of 1-(2,4-Dichlorophenyl)butan-2-amine (predicted pKa ≈ 9.31) presents a significant challenge for purification by conventional silica gel chromatography.[1] The acidic nature of silica gel can lead to strong interactions with the basic amine, resulting in poor separation, significant peak tailing, and in some cases, complete retention of the compound on the column.[2] This guide provides a detailed protocol to overcome these challenges, ensuring efficient and high-yield purification.

Understanding the Chemistry: Synthesis and Potential Impurities

A common synthetic route to 1-(2,4-Dichlorophenyl)butan-2-amine is the reductive amination of 1-(2,4-dichlorophenyl)butan-2-one.[3][4][5] This reaction typically involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the primary amine using a reducing agent such as sodium borohydride or sodium cyanoborohydride.[4][6][7]

Understanding the potential impurities from this synthesis is critical for developing an effective purification strategy:

-

Unreacted Ketone: 1-(2,4-dichlorophenyl)butan-2-one may remain if the reaction does not go to completion.

-

Over-alkylation Products: Although less common in the synthesis of primary amines using ammonia, secondary and tertiary amine byproducts can sometimes form.

-

Side-products from the Reducing Agent: Depending on the reducing agent and reaction conditions, various boron-containing byproducts may be present.

-

Isomers: If the starting materials contain isomeric impurities, these will likely be carried through the synthesis.

Method Development: The Power of Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using TLC. This will allow for the optimization of the separation between the desired amine and its impurities.

TLC Protocol

-

Plate Preparation: Use standard silica gel 60 F254 TLC plates.

-

Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the TLC plate baseline.

-

Solvent Systems: A systematic evaluation of solvent systems is crucial. Start with a non-polar solvent and gradually increase the polarity. A common starting point for amines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), with the addition of a small amount of a basic modifier.

-

The Role of a Basic Modifier: To mitigate the issues of streaking and poor migration of the basic amine on the acidic silica gel, add a small percentage (0.5-2%) of triethylamine (TEA) or a few drops of aqueous ammonia to the mobile phase. This will neutralize the acidic sites on the silica, leading to better spot shape and more reliable Rf values.[2]

-

Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to travel up the plate.

-

Visualization:

-

UV Light: The dichlorophenyl group in the target compound allows for visualization under short-wave UV light (254 nm).

-

Staining: To visualize the amine and other non-UV active impurities, various staining reagents can be used:

-

Ninhydrin: A specific stain for primary amines, which typically produces a purple or pink spot upon heating.

-

Potassium Permanganate: A general oxidizing stain that will visualize most organic compounds.

-

Iodine: Placing the plate in a chamber with iodine crystals will result in the temporary staining of most organic compounds as brownish spots.

-

-

Interpreting TLC Results

The ideal solvent system will show good separation between the spot corresponding to 1-(2,4-Dichlorophenyl)butan-2-amine and any impurity spots. The target Rf value for the compound of interest for optimal column chromatography separation is typically between 0.2 and 0.4.

Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude 1-(2,4-Dichlorophenyl)butan-2-amine. Adjust the scale accordingly based on the amount of material to be purified.

Materials and Equipment

-

Glass chromatography column

-

Silica gel (230-400 mesh)

-

Sand (acid-washed)

-

Eluent (optimized from TLC, e.g., Hexane:Ethyl Acetate with 1% Triethylamine)

-

Collection tubes or flasks

-

TLC plates and chamber for fraction analysis

-

Rotary evaporator

Column Packing (Slurry Method)

-

Prepare the Column: Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

-

Prepare the Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude material) with the initial, less polar eluent to form a slurry.

-

Pack the Column: Pour the slurry into the column. Use a funnel to avoid spilling. Gently tap the column to ensure even packing and remove any air bubbles.

-

Equilibrate: Allow the excess solvent to drain until it is just above the silica bed. Add a layer of sand on top of the silica gel to prevent disturbance during sample loading. Equilibrate the column by running 2-3 column volumes of the initial eluent through it.

Sample Loading

-

Dissolve the Sample: Dissolve the crude material in a minimal amount of the eluent or a more polar solvent like dichloromethane.

-

Adsorb onto Silica (Dry Loading): For better resolution, it is recommended to dry-load the sample. Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a free-flowing powder.

-

Load the Column: Carefully add the silica-adsorbed sample to the top of the column.

Elution and Fraction Collection

-

Begin Elution: Carefully add the eluent to the top of the column and begin collecting fractions.

-

Gradient Elution: It is often beneficial to start with a less polar solvent mixture and gradually increase the polarity by increasing the percentage of the more polar solvent. This allows for the elution of less polar impurities first, followed by the target compound, and finally, more polar impurities.

-

Monitor the Separation: Collect fractions of a consistent volume and monitor the separation by TLC. Spot every few fractions on a TLC plate, develop, and visualize to identify which fractions contain the pure product.

Product Isolation

-

Combine Pure Fractions: Based on the TLC analysis, combine the fractions that contain the pure 1-(2,4-Dichlorophenyl)butan-2-amine.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

-

Characterization: Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Data Presentation

| Parameter | Recommended Value/Range | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard and cost-effective for normal-phase chromatography. |

| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | A non-polar/polar solvent system allows for adjustable polarity. |

| Basic Modifier | 0.5 - 2% Triethylamine (TEA) | Neutralizes acidic silanol groups, preventing peak tailing of the basic amine.[2] |

| TLC Rf Target | 0.2 - 0.4 | Provides optimal resolution in column chromatography. |

| Sample Loading | Dry loading (adsorbed on silica) | Ensures a narrow sample band and improves separation efficiency. |

| Elution Method | Gradient Elution | Allows for the efficient separation of compounds with a range of polarities. |

Workflow Visualization

Caption: Workflow for the purification of 1-(2,4-Dichlorophenyl)butan-2-amine.

Chiral Separation Considerations

Since 1-(2,4-Dichlorophenyl)butan-2-amine is a chiral molecule, the purified product will be a racemic mixture unless an asymmetric synthesis was employed. For many pharmaceutical applications, the separation of enantiomers is a critical step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of primary amines.[8][9][10] Method development for chiral HPLC typically involves screening different chiral columns and mobile phases (often mixtures of hexane/isopropanol or other alcohols). The addition of acidic or basic modifiers to the mobile phase can also significantly impact the enantioselectivity.[8]

Conclusion

The purification of 1-(2,4-Dichlorophenyl)butan-2-amine by column chromatography can be achieved with high efficiency and yield by addressing the challenges associated with its basicity. The systematic approach of method development with TLC, followed by a carefully executed column chromatography protocol using a basic modifier, is key to obtaining a highly pure product. This application note provides a robust framework for researchers and drug development professionals to successfully purify this and similar basic amine compounds, enabling further investigation into their biological properties.

References

-

Chemistry LibreTexts. (2023). Reductive Amination. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]

- Myers, A. (n.d.).

-

ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

- Teledyne ISCO. (2012).

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

National Center for Biotechnology Information. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. [Link]

-

MDPI. (2018). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

Sources

- 1. 1-(2,4-dichlorophenyl)butan-2-aMine | 1004284-08-5 [chemicalbook.com]

- 2. biotage.com [biotage.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

Application Note: Experimental Characterization of 1-(2,4-Dichlorophenyl)butan-2-amine

Executive Summary & Compound Profile

1-(2,4-Dichlorophenyl)butan-2-amine (CAS: 1004284-08-5) is a substituted phenethylamine derivative characterized by an

This Application Note provides a standardized, self-validating protocol for the in vitro pharmacological characterization of this compound. The focus is on determining its affinity and functional activity at monoamine transporters and assessing its metabolic stability.[1]

Compound Identification

| Property | Detail |

| IUPAC Name | 1-(2,4-Dichlorophenyl)butan-2-amine |

| Common Abbreviation | 2,4-DC-AEPEA |

| CAS Number | 1004284-08-5 |

| Molecular Formula | C₁₀H₁₃Cl₂N |

| Molecular Weight | 218.12 g/mol |

| Structural Class | Halogenated |

| Predicted LogP | ~3.2 (Lipophilic) |

Handling, Solubility, and Stock Preparation[1]

Safety Warning: As a chlorinated phenethylamine derivative, this compound should be treated as a potential psychotropic and neurotoxic agent.[1] Handle in a Class II Biological Safety Cabinet.

Form Selection

The compound is commercially supplied as either a free base (viscous oil) or hydrochloride salt (crystalline solid).[1]

-

Recommendation: Use the HCl salt for biological assays due to superior aqueous solubility and stability.[1]

-

Conversion (if Free Base): Dissolve oil in diethyl ether, bubble dry HCl gas, filter precipitate, and recrystallize from isopropanol/ether.

Stock Solution Protocol

Due to the lipophilicity (LogP > 3), direct aqueous dissolution is slow.[1]

-

Primary Stock (10 mM): Weigh 2.18 mg (free base equiv.) and dissolve in 1 mL anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.[1]

-

Aliquot & Storage: Aliquot into 50 µL volumes in amber glass vials. Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.[1]

-

Working Solution: Dilute Primary Stock 1:1000 in assay buffer (HBSS) to achieve 10 µM. Ensure final DMSO concentration is < 0.1% to prevent solvent-induced cytotoxicity.[1]

Core Protocol A: Monoamine Transporter Uptake Assay

Objective: Determine if 1-(2,4-Dichlorophenyl)butan-2-amine acts as a reuptake inhibitor or substrate for SERT, DAT, or NET.[1]

Methodology: Fluorescence-based Neurotransmitter Transporter Uptake Assay using the substrate mimic ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium).[1] This method is superior to radioligand assays for high-throughput screening and avoids radioactive waste.[1]

Experimental Workflow Diagram

Figure 1: Workflow for the Fluorescence-Based Monoamine Uptake Inhibition Assay.[1]

Step-by-Step Procedure

-

Cell Preparation:

-

Buffer Exchange:

-

Compound Addition (Pre-Incubation):

-

Add 50 µL of 1-(2,4-Dichlorophenyl)butan-2-amine at varying concentrations (0.1 nM to 100 µM).

-

Include controls: Vehicle (0.1% DMSO) and Reference Inhibitors (Fluoxetine for SERT, GBR12909 for DAT).[1]

-

Incubate for 15 minutes at 37°C to allow equilibrium binding.

-

-

Substrate Addition:

-

Add 50 µL of ASP+ solution (Final concentration: 5 µM). Do not wash off the test compound.[1]

-

-

Kinetic Reading:

-

Data Validation:

Interpretation[1][6]

-

Inhibition: A decrease in the slope compared to vehicle indicates reuptake inhibition.[1]

-

Substrate Activity: If the compound is a substrate (releaser), it may competitively inhibit ASP+ uptake, but distinct "efflux" assays are required to confirm release (see References).[1]

Core Protocol B: Metabolic Stability (Microsomal)

Objective: The

Reaction System

| Component | Initial Conc. | Final Conc. in Assay |

| Phosphate Buffer | 100 mM (pH 7.4) | 100 mM |

| Test Compound | 10 mM (DMSO) | 1 µM |

| Human Liver Microsomes | 20 mg/mL | 0.5 mg/mL |

| NADPH-Regenerating Sys.[1] | 10x Stock | 1x (Start Reagent) |

Protocol

-

Pre-Incubation: Mix Buffer, Microsomes, and Test Compound (1 µM). Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.[1]

-

Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes , remove 50 µL aliquots.

-

Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Processing: Centrifuge at 4,000 rpm for 20 mins to pellet protein. Collect supernatant.

-

Analysis: Analyze via LC-MS/MS (MRM mode). Monitor the parent ion transition (m/z 218.1 → 161.0 for the dichlorobenzyl fragment).

Mechanistic Pathway Visualization[1]

Figure 2: Predicted metabolic pathways.[1] The alpha-ethyl group typically hinders MAO activity, shifting metabolism toward CYP450-mediated hydroxylation or dealkylation.[1]

Data Presentation & Analysis

Calculation of IC50

Normalize the slope of fluorescence uptake (

Fit data to a non-linear regression (4-parameter logistic equation) to derive IC50.[1]

Intrinsic Clearance ( )

Plot ln(% remaining parent compound) vs. time.[1] The slope

References

-

ChemicalBook. (2025).[1][4] 1-(2,4-Dichlorophenyl)butan-2-amine Product Properties and CAS 1004284-08-5. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 505389729, (1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine. (Structurally related analog). Retrieved from [1]

-

Blough, B. E., et al. (2019).[1] Synthesis and pharmacology of alpha-ethyl-phenethylamines (AEPEAs). Bioorganic & Medicinal Chemistry Letters. (Provides foundational SAR for alpha-ethyl substitution).[1]

-

Tatsumi, M., et al. (1997).[1] Pharmacological profile of neuroleptics at human monoamine transporters. European Journal of Pharmacology. (Standard protocol for ASP+ uptake assays).

-

Wagmann, L., et al. (2020).[1] In vitro metabolic fate of the new psychoactive substances...[1] using human liver microsomes.[1][4] Drug Testing and Analysis. (Protocol for HLM stability of phenethylamines).

Sources

Large-scale synthesis of 1-(2,4-Dichlorophenyl)butan-2-amine

Application Note: High-Fidelity Synthesis & Chiral Resolution of 1-(2,4-Dichlorophenyl)butan-2-amine

Part 1: Executive Summary & Strategic Route Analysis

1.1 The Target Molecule 1-(2,4-Dichlorophenyl)butan-2-amine (CAS: 1004284-08-5) represents a specific class of chlorinated phenethylamine homologs.[1] Structurally, it features a 2,4-dichlorophenyl ring attached to a 2-aminobutane chain. This scaffold is critical in the development of monoamine transporter inhibitors and serves as a metabolic probe in forensic toxicology.

1.2 The Engineering Challenge: Halogen Preservation The primary difficulty in synthesizing this molecule at scale is the preservation of the chlorine substituents on the aromatic ring. Standard industrial reduction methods (e.g., catalytic hydrogenation over Pd/C) frequently result in hydrodechlorination (stripping of Cl atoms), yielding the non-chlorinated analog as a major impurity [1].

1.3 Strategic Route Selection To ensure structural integrity and scalability, this guide rejects direct catalytic hydrogenation in favor of a Modified Henry Reaction followed by Hydride Reduction . This pathway offers high atom economy and avoids the high-pressure conditions that favor dechlorination.

-

Step 1 (Upstream): Nitroaldol Condensation (Henry Reaction) of 2,4-dichlorobenzaldehyde and 1-nitropropane.

-

Step 2 (Downstream): Selective Hydride Reduction of the nitroalkene intermediate.

-

Step 3 (Purification): Classical Chiral Resolution to isolate the (S)- or (R)-enantiomer.

Part 2: Visual Process Logic

Figure 1: Synthetic Pathway & Critical Control Points Caption: Flowchart illustrating the conversion of 2,4-dichlorobenzaldehyde to the chiral amine, highlighting the critical reduction step to prevent dechlorination.

Part 3: Detailed Experimental Protocols

Protocol A: The Henry Condensation (Nitroalkene Synthesis)

Objective: Synthesis of 1-(2,4-dichlorophenyl)-2-nitrobut-1-ene.

Mechanistic Insight: The reaction utilizes ammonium acetate as a mild base catalyst. The use of 1-nitropropane (not 2-nitropropane) is non-negotiable to establish the linear butane skeleton with the correct substitution pattern [2].

Reagents & Equipment:

-

Reactor: 2L Double-jacketed glass reactor with overhead stirrer.

-

2,4-Dichlorobenzaldehyde (175.0 g, 1.0 mol).

-

1-Nitropropane (133.5 g, 1.5 mol) – Excess drives equilibrium.

-

Ammonium Acetate (38.5 g, 0.5 mol).

-

Solvent: Glacial Acetic Acid (500 mL).

Procedure:

-

Charging: Charge the reactor with 2,4-dichlorobenzaldehyde and 1-nitropropane. Initiate stirring at 250 RPM.

-

Catalysis: Add Ammonium Acetate. The mixture may be slightly endothermic. Add Glacial Acetic Acid.

-

Reflux: Heat the mixture to mild reflux (approx. 100–105°C) for 4–6 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde spot (Rf ~0.6) should disappear; a bright yellow fluorescent spot (Nitroalkene) will appear.

-

-

Quench: Cool to room temperature. Pour the dark yellow/orange reaction mixture into ice-cold water (2 L) with vigorous stirring.

-

Isolation: The nitroalkene will precipitate as a yellow crystalline solid. Filter via Büchner funnel.

-

Purification: Recrystallize from Isopropanol (IPA) to remove unreacted aldehyde.

-

Yield Target: 85–90% (Yellow needles).

-

Protocol B: Selective Reduction (The "Safe" Route)

Objective: Reduction of nitroalkene to amine without removing chlorine atoms.

Safety Critical: We utilize Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) or LiAlH4 . While catalytic hydrogenation is greener, the risk of dechlorination on the 2,4-dichloro ring is too high without specialized sulfided catalysts [1].

Reagents:

-

Substrate: Nitroalkene (from Protocol A) (50 g).

-

Reducing Agent: LiAlH4 (4.0 equiv) in THF OR Red-Al (3.5 equiv, 70% in toluene).

-

Solvent: Anhydrous THF (500 mL).

Procedure:

-

Inertion: Purge the reactor with Nitrogen (N2). Moisture is a critical safety hazard.

-

Hydride Prep: Suspend LiAlH4 in THF at 0°C.

-

Addition: Dissolve the Nitroalkene in THF. Add this solution dropwise to the hydride suspension.

-

Exotherm Control: Maintain internal temperature < 15°C. Rapid addition will cause runaway exotherms and potential ring dechlorination.

-

-

Reaction: Once addition is complete, allow to warm to room temperature, then reflux for 3 hours. The yellow color of the nitroalkene should fade to colorless/grey.

-

Fieser Quench (Strict Protocol):

-

Cool to 0°C.

-

Add Water (x mL = grams of LAH used).

-

Add 15% NaOH (x mL).

-

Add Water (3x mL).

-

-

Extraction: Filter the granular aluminum salts. Extract the filtrate with Diethyl Ether or MTBE. Dry over MgSO4.

-

Acid-Base Extraction: To ensure purity, extract the organic layer with 1M HCl (pulls amine into aqueous phase). Wash aqueous layer with DCM (removes neutrals). Basify aqueous layer with 6M NaOH (pH > 12) and re-extract amine into DCM.

-

Concentration: Evaporate solvent to yield the Racemic 1-(2,4-Dichlorophenyl)butan-2-amine as a pale yellow oil.

Protocol C: Chiral Resolution

Objective: Isolation of the (S)-enantiomer (typical bioactive target).

Principle: Racemic amines are resolved using chiral acids to form diastereomeric salts, which possess different solubilities [3].

Reagents:

-

Racemic Amine (20 g).

-

Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (DTTA) or (2R,3R)-Tartaric Acid (0.5 to 1.0 equiv).

-